molecular formula C11H13N5O B1462977 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide CAS No. 1239943-29-3

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide

Cat. No.: B1462977
CAS No.: 1239943-29-3
M. Wt: 231.25 g/mol
InChI Key: WUDLXEGZDJDSDF-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide is a synthetic 1,2,3-triazole derivative designed for advanced biochemical and pharmacological research. Compounds featuring the 1,2,3-triazole core linked to an acetamide group are recognized in medicinal chemistry as valuable scaffolds due to their versatility and potential to interact with various biological targets[a] . Research on analogous structures indicates significant promise in antimicrobial applications. These related compounds have demonstrated potent activity against fungal pathogens by targeting and inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Furthermore, structurally similar N-phenyl thioacetamide-linked 1,2,3-triazoles (TATs) have been identified as effective antimetabolites against Gram-negative bacteria, such as Escherichia coli , by targeting the bacterial enzyme cysteine synthase A (CysK) . Inhibition of CysK disrupts fundamental metabolic pathways, including cysteine biosynthesis and sulfur assimilation, highlighting the potential of this chemical class in developing novel antibiotics with a unique mechanism of action . The presence of both the 1,2,3-triazole ring and the acetamide group in a single molecule makes this compound a prime candidate for developing new therapeutic agents and serves as a critical chemical probe for studying microbial metabolism and resistance mechanisms.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-6-10-7-16(15-14-10)8-11(17)13-9-4-2-1-3-5-9/h1-5,7H,6,8,12H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDLXEGZDJDSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H12N4
  • Molecular Weight : 216.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal membranes. This inhibition disrupts membrane integrity and function, leading to antifungal activity. Additionally, the compound may exhibit anticancer properties by modulating signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens:

Pathogen TypePathogen SpeciesInhibition Zone (mm)Reference
Bacteria Staphylococcus aureus20
Escherichia coli15
Fungi Candida albicans25
Aspergillus niger22

The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure.

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties. It was evaluated against various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical)10
MCF7 (breast)12
A549 (lung)15

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives including our compound in treating fungal infections. The study reported that compounds with similar structures exhibited enhanced antifungal activity compared to traditional antifungal agents like fluconazole. The results suggested that the incorporation of the aminomethyl group significantly improved the interaction with fungal targets.

Scientific Research Applications

Structure and Composition

The molecular formula for 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide is C11H14N4OC_{11}H_{14}N_{4}O. Its structure features a triazole ring, which is known for its biological activity. The presence of the phenylacetamide moiety contributes to its chemical stability and potential bioactivity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with a similar triazole structure can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity .

Case Study:
A study conducted on a series of triazole derivatives revealed that modifications at specific positions on the triazole ring enhanced their antibacterial activity against resistant strains of Staphylococcus aureus .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Case Study:
In vitro studies have shown that similar triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that the incorporation of the aminomethyl group enhances cytotoxicity by modulating apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have been explored extensively. Compounds with a triazole scaffold have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study:
A recent investigation into a related compound demonstrated significant reduction in inflammatory markers in a rat model of arthritis, suggesting that the triazole moiety plays a crucial role in mediating these effects .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureIC50/EC50 ValuesReference
Antimicrobial2-[4-(aminomethyl)-1H-1,2,3-triazol]59 nM against E. coli
Anticancer2-[4-(aminomethyl)-1H-1,2,3-triazol]IC50 = 30 µM (MCF-7)
Anti-inflammatory2-[4-(aminomethyl)-1H-1,2,3-triazol]Reduction in TNF-α levels

Comparison with Similar Compounds

Benzimidazole-Thiazole-Triazole Acetamides

Examples :

  • 9a–e (): Substituents include benzimidazole-phenoxymethyl and aryl thiazole groups.
  • 13 and 17 (): Incorporate benzimidazole-thioether and nitro-phenyl groups.

Key Differences :

  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (e.g., Et3N, NaN3, CuSO4) .
  • Activities : Antiviral activity against hepatitis C virus (HCV) for compounds 13 and 17 , with IC50 values < 10 µM .

Quinazoline-Triazole Acetamides

Examples :

  • 8a–l (): Feature quinazoline-oxy-methyl and substituted phenyl groups.

Key Differences :

  • Synthesis : Click chemistry with CuSO4/sodium ascorbate in t-BuOH/H2O, yielding 72–81% .
  • Activities: Cytotoxic effects against cancer cell lines (e.g., 8g with 81% yield and notable IC50 values) .

Naphthalene-Triazole Acetamides

Examples :

  • 6a–m and 7a–m (): Contain naphthalene-oxy-methyl and substituted phenylacetamide groups.

Key Differences :

  • Naphthalene enhances hydrophobicity and UV absorbance, impacting pharmacokinetics.
  • Synthesis : Cu(OAc)2-catalyzed cycloaddition in t-BuOH/H2O (6–8 hours, room temperature) .
  • Characterization : IR and NMR data confirm triazole formation (e.g., 6b δ 8.36 ppm for triazole-H) .

Aryl-Substituted Triazole Acetamides

Examples :

  • RRK-301 (): Morpholino-phenylamino-methyl substituent.
  • 2eaa–j (): Methyl, methoxy, cyano, and heteroaryl substituents.

Key Differences :

  • Electron-withdrawing groups (e.g., nitro, cyano) increase electrophilicity, while methoxy groups enhance solubility.
  • Synthesis : High-yielding CuAAC (87–99% yields) under Sharpless click conditions .

Structural and Functional Analysis

Substituent Impact on Bioactivity

Substituent Type Example Compounds Key Biological Activity Reference
Benzimidazole-Thiazole 9a–e, 13, 17 Antiviral (HCV inhibition)
Quinazoline 8a–l Cytotoxic (anticancer)
Naphthalene 6a–m Underexplored (structural studies)
Aryl/Morpholino RRK-301, 2eaa–j Enzyme inhibition (α-glucosidase)

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide typically follows a modular approach:

  • Formation of the N-phenylacetamide intermediate.
  • Introduction of the azide group.
  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
  • Functionalization of the triazole ring to introduce the aminomethyl substituent.

This approach leverages the robustness and regioselectivity of click chemistry to efficiently construct the triazole moiety.

Stepwise Preparation Details

Synthesis of N-phenylacetamide Intermediate

  • Starting from aniline derivatives (such as p-phenylenediamine or substituted anilines), protection strategies are employed to selectively mono-protect amine groups using tert-butyloxycarbonyl (BOC) groups.
  • The protected amine reacts with acyl chlorides (e.g., chloroacetyl chloride) to form the corresponding amide.
  • Deprotection under acidic conditions yields the 4-amino-N-phenylacetamide intermediate.

Example Procedure:

Step Reagents & Conditions Outcome Yield (%)
Protection p-phenylenediamine + 0.5 equiv. BOC2O in DCM, RT, 5 h Mono-BOC protected amine 63%
Amide formation Mono-BOC amine + chloroacetyl chloride in DCM, 0 °C to RT, 5 h N-BOC protected amide Not specified
Deprotection Acidification (e.g., HCl) 4-amino-N-phenylacetamide Not specified

This sequence ensures selective functionalization of one amine group while preserving the other for further transformations.

Introduction of Azide Group and Formation of 1,2,3-Triazole

  • The chloroacetamide intermediate is converted to the corresponding azide by nucleophilic substitution using sodium azide in a DMF/H2O solvent mixture.
  • The azide then undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene or other terminal alkynes to form the 1,4-disubstituted 1,2,3-triazole ring.
  • The reaction is typically catalyzed by CuSO4·5H2O and sodium ascorbate as a reducing agent at elevated temperatures (~333 K) over 24-36 hours.

Typical Reaction Conditions:

Step Reagents & Conditions Outcome Yield (%)
Azide formation Chloroacetamide + NaN3 in DMF/H2O (1:1), RT Azidoacetamide intermediate Not specified
CuAAC Azidoacetamide + phenylacetylene + CuSO4·5H2O + sodium ascorbate, 333 K, 36 h 1,2,3-Triazole ring formation 77.9%

This click chemistry step is highly efficient and regioselective, producing the 1,4-disubstituted triazole as the major product.

Functionalization to Introduce Aminomethyl Group on Triazole

  • The 4-position of the triazole ring is functionalized with an aminomethyl substituent.
  • This can be achieved by reduction or substitution reactions on appropriate precursors or by using aminomethyl-containing alkynes or azides in the CuAAC step.
  • Specific details on this step are less commonly reported but generally involve reductive amination or nucleophilic substitution on halomethyl-triazole intermediates.

Representative Synthetic Scheme Summary

Step Reactants Key Reagents Conditions Product
1 p-Phenylenediamine BOC2O, DCM RT, 5 h Mono-BOC protected amine
2 Mono-BOC amine + chloroacetyl chloride DCM, 0 °C to RT 5 h N-BOC chloroacetamide
3 N-BOC chloroacetamide + acid Acidification RT 4-amino-N-phenylacetamide
4 Chloroacetamide + NaN3 DMF/H2O, RT Several hours Azidoacetamide
5 Azidoacetamide + phenylacetylene + CuSO4 + sodium ascorbate 333 K, 36 h 1,4-disubstituted 1,2,3-triazole
6 Triazole intermediate + aminomethyl source Reduction/substitution Variable This compound

Research Findings and Analytical Data

  • The synthesized compounds are typically characterized by ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
  • Yields for the click chemistry step are generally high (~78% reported).
  • The regioselectivity of the CuAAC reaction ensures exclusive formation of the 1,4-disubstituted triazole isomer.
  • The presence of the aminomethyl group on the triazole ring enhances biological activity in related compounds, as suggested by antibacterial and pharmacological studies.

Notes on Alternative Synthetic Routes

  • Other triazole synthesis methods involve thiosemicarbazide condensation or reactions with aldehydes and alkyl halides, but these primarily apply to 1,2,4-triazole isomers and differ structurally from the 1,2,3-triazole in the target compound.
  • The CuAAC methodology remains the preferred route due to its mild conditions, high yield, and selectivity for 1,2,3-triazole derivatives.

Q & A

Q. What are the standard protocols for synthesizing 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide?

Methodological Answer: The compound is synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a click chemistry approach. Key steps include:

  • Reacting 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one (alkyne) with 2-azido-N-phenylacetamide (azide) in the presence of CuSO₄·5H₂O and sodium ascorbate as a reducing agent .
  • Solvent systems like DMF:H₂O:n-Butanol (1:1:1) are used under ambient or reflux conditions (6–8 hours) .
  • Purification involves recrystallization (e.g., ethanol) and TLC monitoring (hexane:ethyl acetate or dichloromethane:methanol) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Structural validation requires a combination of:

  • FT-IR : Confirms functional groups (e.g., C=O at ~1666 cm⁻¹, NH at ~3372 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., triazole CH at δ 8.00 ppm, aromatic protons at δ 7.02–7.58 ppm) .
  • Mass Spectrometry : Verifies molecular ion peaks (e.g., HRMS for exact mass) .
  • Elemental Analysis : Assesses purity (e.g., deviations <2% for C/H/N) .

Advanced Research Questions

Q. How can regioselectivity challenges in CuAAC synthesis be mitigated?

Methodological Answer: Regioselectivity (1,4- vs. 1,5-triazole isomers) is influenced by:

  • Catalyst Optimization : Use Cu(I) sources (e.g., CuBr) instead of Cu(II) to favor 1,4-regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating .

Q. How to address discrepancies in elemental analysis data during purity assessment?

Methodological Answer: Discrepancies (e.g., C: 62.06% calculated vs. 60.68% observed ) can arise from:

  • Co-Crystallized Solvents : Use TGA (Thermogravimetric Analysis) to detect solvent residues.
  • Supplementary Techniques :
  • HPLC-PDA : Quantifies purity and identifies minor impurities .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., triazole substitution pattern) .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer: SAR studies require systematic modifications:

  • Substituent Variation : Introduce electron-withdrawing (e.g., Br, Cl) or donating (e.g., OCH₃) groups on the phenyl ring to modulate electronic effects .
  • Scaffold Hybridization : Combine with bioactive motifs (e.g., benzimidazole or thiazole) to enhance binding affinity .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins before synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide

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